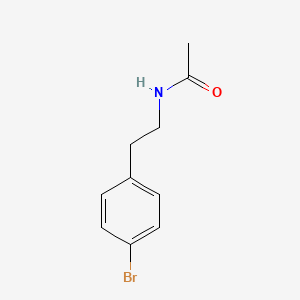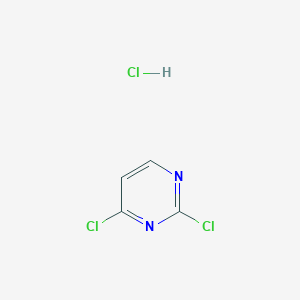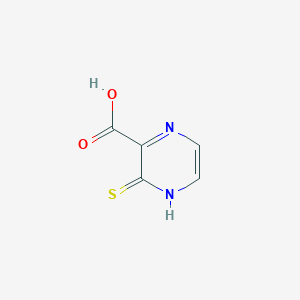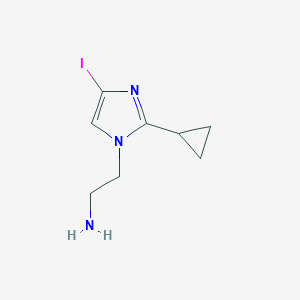
2-(2-Cyclopropyl-4-iodo-imidazol-1-yl)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclopropyl-4-iodo-imidazol-1-yl)-ethylamine, also known as 2-CIEA, is an organic compound containing a cyclopropyl group and an imidazol-1-yl group. It is a member of the imidazole family, which is composed of heterocyclic compounds containing a nitrogen atom and two adjacent carbon atoms. 2-CIEA has a wide range of applications in scientific research and is used in various lab experiments.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One prominent application of imidazoline derivatives, similar to 2-(2-Cyclopropyl-4-iodo-imidazol-1-yl)-ethylamine, is in the field of corrosion inhibition. For instance, Zhang et al. (2015) studied halogen-substituted imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. They found that these compounds showed effective inhibitory performance, confirmed by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy tests (Zhang et al., 2015). Similarly, Jinliang Zhang (2020) researched 2-(3H-Imidazol-4-yl)-ethylamine as a green corrosion inhibitor for Q235 steel in hydrochloric acid, demonstrating its superior anti-corrosion performance through electrochemical methods, surface morphology analysis, and theoretical calculations (Jinliang Zhang, 2020).
Pharmacological Studies
In pharmacology, the derivatives of imidazole have been studied for their histaminergic properties. Plazzi et al. (1985) reported on the synthesis of 2-(2-oxo-4-imidazolin-4-yl)ethylamine, analyzing its pharmacological properties, which showed a loss of histamine-like activity due to structural modifications (Plazzi, Bordi, & Impicciatore, 1985). Moreover, Watanabe et al. (2010) identified potent histamine H3 receptor antagonists, such as 2-[2-(4-chlorobenzylamino)ethyl]-1-(1H-imidazol-4-yl)cyclopropane, and investigated their bioactive conformation through cyclopropylic strain-based conformational restriction strategies (Watanabe et al., 2010).
Antimicrobial Studies
Imidazole derivatives have also been explored for their antimicrobial properties. For instance, Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which exhibited significant antibacterial and antifungal activities in in vitro studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Propiedades
IUPAC Name |
2-(2-cyclopropyl-4-iodoimidazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3/c9-7-5-12(4-3-10)8(11-7)6-1-2-6/h5-6H,1-4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLVWZIQYJPDBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CN2CCN)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropyl-4-iodo-imidazol-1-yl)-ethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2380572.png)
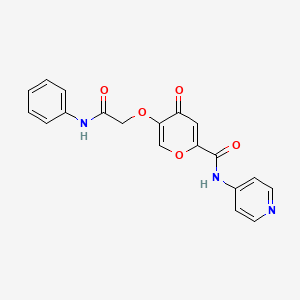

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2380578.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2380579.png)
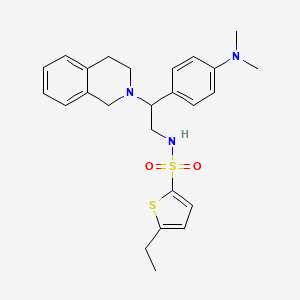
![3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2380582.png)

![2,5,5-Trimethyl-2-vinyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2380585.png)

